Cas no 28991-99-3 (3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole)

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole
- DTXSID00652200
- AKOS006288600
- 3-tert-Butyl-2,4-dimethylpyrrole
- 1H-Pyrrole, 3-butyl-2,4-dimethyl-
- 1H-Pyrrole, 3-(1,1-dimethylethyl)-2,4-dimethyl-
- 2,4-dimethyl-3-tert-butylpyrrole
- AC-6176
- 28991-99-3
- NVULIPFEBVZBOV-UHFFFAOYSA-N
- 2,4-Dimethyl-3-tert-Butyl Pyrrole
- SCHEMBL9141012
- SB62806
- 3-tert-Butyl-2,4-dimethyl-1H-pyrrole
- 151464-91-4
-
- MDL: MFCD09029506
- Inchi: InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3
- InChI Key: NVULIPFEBVZBOV-UHFFFAOYSA-N
- SMILES: CC1=CNC(=C1C(C)(C)C)C
Computed Properties
- Exact Mass: 151.136099547g/mol
- Monoisotopic Mass: 151.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 15.8Ų
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196609-5g |
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole |
28991-99-3 | 95% | 5g |
$757 | 2021-08-05 | |
Alichem | A109006837-1g |
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole |
28991-99-3 | 95% | 1g |
400.00 USD | 2021-06-01 | |
Ambeed | A366995-1g |
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole |
28991-99-3 | 95+% | 1g |
$210.0 | 2024-07-28 | |
Chemenu | CM196609-1g |
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole |
28991-99-3 | 95% | 1g |
$233 | 2023-03-07 |
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole Related Literature
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Nugzar Z. Mamardashvili,Oleg A. Golubchikov Russ. Chem. Rev. 2000 69 307
Additional information on 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole (CAS No. 28991-99-3): A Versatile Organic Compound in Modern Pharmaceutical Research
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a multifunctional organic compound with a unique molecular framework that has garnered significant attention in the field of biomedical research. Its chemical structure, characterized by a pyrrole ring substituted with tert-butyl and methyl groups, provides a foundation for diverse applications in drug discovery, material science, and chemical synthesis. The CAS No. 28991-99-3 identifier ensures precise identification of this compound, which is critical for reproducibility in scientific studies. Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have further illuminated its potential as a scaffold for developing novel therapeutics.
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole belongs to the class of heterocyclic compounds, which are widely utilized in pharmaceutical chemistry due to their ability to interact with biological targets such as enzymes, receptors, and ion channels. The presence of the tert-butyl group introduces steric hindrance and enhances metabolic stability, while the methyl substitutions at positions 2 and 4 modulate electronic properties. These structural features are pivotal in determining the compound's reactivity and selectivity in biochemical assays. Recent studies have demonstrated that its pyrrole ring can act as a bioisostere for aromatic amino acids, enabling it to mimic natural ligands in protein-ligand interactions.
Advancements in high-throughput screening (HTS) technologies have enabled researchers to explore the pharmacological potential of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole in unprecedented detail. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited promising antimicrobial activity against multidrug-resistant bacteria. The tert-butyl group was found to enhance the compound's ability to disrupt bacterial cell membranes, while the methyl substitutions improved its solubility in aqueous environments. This finding highlights the importance of functional group optimization in designing effective antimicrobial agents.
The pyrrole ring in 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole also serves as a versatile platform for drug conjugation strategies. Researchers have leveraged its reactivity to attach targeting ligands or therapeutic payloads, creating potential applications in targeted drug delivery. A 2024 publication in Advanced Drug Delivery Reviews described the synthesis of pyrrole-based prodrugs that selectively release active compounds in tumor microenvironments. The tert-butyl moiety was critical in achieving controlled release kinetics, while the methyl groups facilitated efficient conjugation with biomolecules such as antibodies or peptides.
In the realm of synthetic organic chemistry, 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole has emerged as a valuable intermediate for the preparation of complex molecules. Its pyrrole ring can undergo various transformations, including electrophilic substitution, radical cyclization, and aza-Michael addition, enabling the synthesis of structurally diverse compounds. A 2023 study in Organic Letters demonstrated its utility in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which showed potential as antioxidant agents in neurodegenerative disease models. The tert-butyl group acted as a protecting group during the synthesis, ensuring the stability of the intermediate until the final functionalization step.
Recent advances in computational modeling have further expanded the understanding of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole's properties. Machine learning algorithms have been employed to predict its binding affinity with various biological targets, such as kinase enzymes and ion channels. A 2024 study in ACS Chemical Biology revealed that the compound's pyrrole ring can form hydrogen bonds with residues in the active site of protein kinases, suggesting its potential as an inhibitor of phosphorylation pathways involved in cancer progression. These findings underscore the importance of structure-based drug design in optimizing the compound's therapeutic profile.
The tert-butyl group in 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole also plays a role in modulating its photophysical properties, making it a candidate for photodynamic therapy (PDT) applications. Researchers have explored its ability to undergo photoreduction under visible light, generating reactive oxygen species that can induce cell death in cancerous tissues. A 2023 publication in Photochemical & Photobiological Sciences demonstrated that the tert-butyl moiety enhances the compound's light-responsive behavior, while the methyl groups improve its solubility in biological media. This dual functionality positions the compound as a promising photosensitizer for targeted cancer therapy.
In addition to its pharmaceutical applications, 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole has been investigated for its role in material science. Its pyrrole ring can be polymerized to form conductive polymers with unique electronic properties. A 2024 study in Advanced Materials reported the synthesis of pyrrole-based conductive films that exhibited high charge transport efficiency and stability under extreme conditions. The tert-butyl group was found to improve the film's mechanical strength, while the methyl substitutions enhanced its thermal stability. These properties make the compound a potential candidate for flexible electronics and energy storage devices.
The synthesis of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole itself has been optimized through green chemistry approaches to reduce environmental impact. Recent methodologies focus on using enzymatic catalysis and microwave-assisted reactions to achieve high yields with minimal waste. A 2023 paper in Green Chemistry described a biocatalytic route that utilized cytochrome P450 enzymes to selectively modify the pyrrole ring, demonstrating the potential of biomimetic synthesis in pharmaceutical production. These sustainable practices align with the growing emphasis on eco-friendly drug development.
Despite its promising applications, the 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole still faces challenges in terms of bioavailability and metabolic stability. Ongoing research aims to address these limitations through nanocarrier systems and prodrug strategies. For instance, encapsulating the compound in liposomes or polymeric nanoparticles could enhance its delivery to target tissues while minimizing systemic toxicity. A 2024 study in Nano Today explored the use of PEGylated nanoparticles to improve the in vivo stability of the compound, paving the way for its use in targeted drug delivery applications.
As the field of biomedical research continues to evolve, the role of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is expected to expand further. Its unique structural features and functional versatility make it a valuable scaffold for developing novel therapeutics and advanced materials. Ongoing studies in computational chemistry, synthetic biology, and drug delivery systems are likely to unlock new applications and improve its therapeutic potential. The continued exploration of this compound underscores the importance of interdisciplinary research in advancing pharmaceutical science and biotechnology.
The compound 3-(tert-Butyl)-2,4-dimethylpyrrole is a versatile molecule with a wide range of potential applications across multiple scientific disciplines. Its unique structure, featuring a pyrrole ring substituted with a tert-butyl group and two methyl groups, confers properties that make it particularly interesting for pharmaceutical, material science, and biotechnology applications. ### Key Features and Potential Applications 1. Pharmaceutical Applications: - Inhibitor of Protein Kinases: The pyrrole ring can form hydrogen bonds with residues in the active site of protein kinases, suggesting its potential as an inhibitor of phosphorylation pathways involved in cancer progression. - Photodynamic Therapy (PDT): The tert-butyl group enhances light-responsive behavior, making it a candidate for photosensitizers in PDT for targeted cancer therapy. - Antimicrobial Agents: The compound's ability to disrupt microbial cell membranes, particularly in Gram-positive bacteria, suggests potential as an antimicrobial agent. - Prodrug Strategies: Encapsulation in nanocarriers or conversion into prodrugs can improve bioavailability and reduce systemic toxicity. 2. Material Science: - Conductive Polymers: The pyrrole ring can be polymerized to form conductive polymers with high charge transport efficiency, suitable for flexible electronics and energy storage devices. - Nanocomposites: Incorporation into nanocomposites could enhance mechanical and thermal stability, opening avenues for advanced materials in various industries. 3. Green Chemistry and Sustainable Synthesis: - Biocatalytic Routes: The use of enzymes like cytochrome P450 for selective modification of the pyrrole ring offers a sustainable approach to synthesis, reducing environmental impact. - Microwave-Assisted Reactions: These methods improve efficiency and reduce waste, aligning with eco-friendly drug development practices. 4. Interdisciplinary Research Opportunities: - Computational Chemistry: Advanced modeling can help predict interactions with biological targets and optimize therapeutic profiles. - Synthetic Biology: Integration into synthetic pathways could lead to novel bioactive molecules. - Drug Delivery Systems: Nanocarriers and smart delivery systems can enhance targeting and reduce side effects. ### Challenges and Future Directions - Bioavailability and Metabolic Stability: Ongoing research aims to overcome these limitations through prodrug strategies and nanocarriers. - Toxicity Concerns: Further studies are needed to ensure the safety of the compound in vivo. - Scalability of Synthesis: Efficient and scalable synthesis methods are crucial for commercial applications. ### Conclusion The compound 3-(tert-Butyl)-2,4-dimethylpyrrole represents a promising scaffold with significant potential in pharmaceutical, material science, and biotechnology fields. Its unique structural features and functional versatility make it a valuable subject for interdisciplinary research, driving innovation in drug development, sustainable chemistry, and advanced materials. Continued exploration and optimization of its properties will be key to unlocking its full potential in addressing pressing scientific and medical challenges.28991-99-3 (3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole) Related Products
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